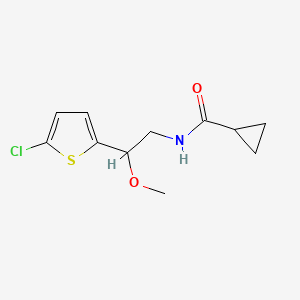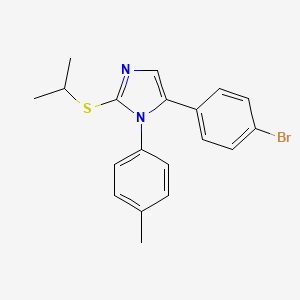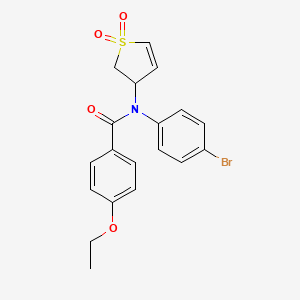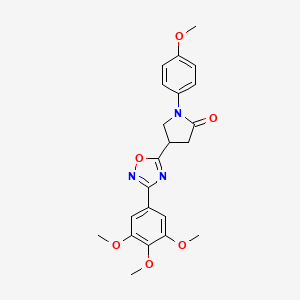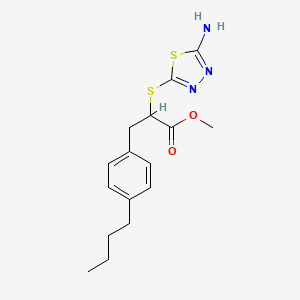
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as MTTP and has a molecular weight of 435.6 g/mol.
Applications De Recherche Scientifique
MTTP has shown potential applications in various fields of scientific research. In medicinal chemistry, MTTP has been studied for its anticancer properties. Studies have shown that MTTP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTTP has also been studied for its potential use as an anti-inflammatory agent. In material science, MTTP has been studied for its potential use in the synthesis of organic semiconductors.
Mécanisme D'action
The mechanism of action of MTTP is not well understood. However, studies have shown that MTTP inhibits the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and histone deacetylases (HDACs). Inhibition of these enzymes leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
MTTP has been shown to have various biochemical and physiological effects. In cancer cells, MTTP induces apoptosis and cell cycle arrest. MTTP has also been shown to inhibit the migration and invasion of cancer cells. In addition, MTTP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTTP in lab experiments is its high purity. MTTP can be easily purified using column chromatography, which ensures that the compound is free from impurities. However, one of the limitations of using MTTP in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on MTTP. One area of research is the development of MTTP as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of MTTP in cancer patients. Another area of research is the synthesis of new derivatives of MTTP with improved solubility and bioavailability. In addition, further studies are needed to determine the mechanism of action of MTTP and its potential use in other fields such as material science and anti-inflammatory therapy.
Conclusion:
In conclusion, MTTP is a chemical compound with potential applications in various fields of scientific research. The synthesis method of MTTP involves the reaction between 5-amino-1,3,4-thiadiazol-2-thiol and 3-(4-butylphenyl)propanoic acid in the presence of methyl chloroformate. MTTP has been studied for its potential use as an anticancer agent and anti-inflammatory agent. The mechanism of action of MTTP is not well understood, but it has been shown to inhibit the activity of certain enzymes such as GSK-3β and HDACs. MTTP has several advantages and limitations for lab experiments, and there are several future directions for research on MTTP.
Méthodes De Synthèse
The synthesis of MTTP involves the reaction between 5-amino-1,3,4-thiadiazol-2-thiol and 3-(4-butylphenyl)propanoic acid in the presence of methyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure MTTP. The yield of the reaction is typically around 50-60%.
Propriétés
IUPAC Name |
methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-butylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14(20)21-2)22-16-19-18-15(17)23-16/h6-9,13H,3-5,10H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSPMOGEDUGEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(C(=O)OC)SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)
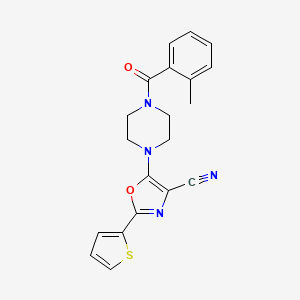
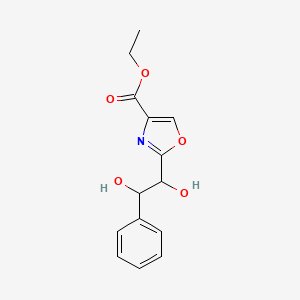
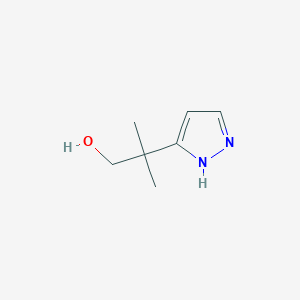
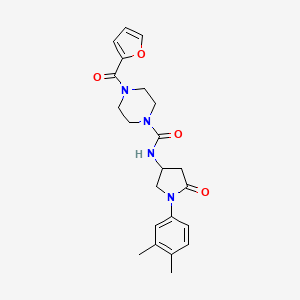
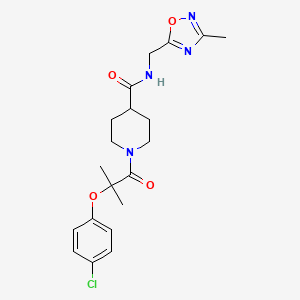
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)
